

Comparative Guide to the Biological Activity of 2-Methoxycarbonylphenylboronic Acid Derivatives

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Compound of Interest		
Compound Name:	2-Methoxycarbonylphenylboronic acid	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from **2-methoxycarbonylphenylboronic acid** and its close analogs. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a consolidated view of their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The data herein is compiled from various scientific studies and is presented with detailed experimental protocols and mechanistic insights where available.

Anticancer Activity

Derivatives of phenylboronic acid have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis. Below is a comparison of the antiproliferative activities of representative phenylboronic acid derivatives, including close analogs of those derived from **2-methoxycarbonylphenylboronic acid**.

Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives against Various Cancer Cell Lines



Compound/De rivative	Cancer Cell Line	IC50 (µM)	Biological Effect	Reference
2-Fluoro-6- formylphenylboro nic acid	A2780 (Ovarian)	~5-10	G2/M phase cell cycle arrest, induction of apoptosis	[1][2]
3-Morpholino-5- fluorobenzoxabor ole	A2780 (Ovarian)	Not specified	G2/M phase cell cycle arrest, caspase-3 activation	[1][2]
Boric Acid (BA)	A549 (Non-small cell lung)	Not specified	Reduced cell survival by 5.5- fold, G2/M phase cell cycle arrest	[3]
Sodium pentaborate pentahydrate (NaB)	A549 (Non-small cell lung)	Not specified	Reduced cell survival by 5.2- fold, G2/M phase cell cycle arrest	[3]

Experimental Protocols: Anticancer Assays

Cell Culture and Treatment: Human cancer cell lines (e.g., A2780 ovarian cancer, A549 non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and treated with various concentrations of the test compounds for specified durations (e.g., 72 hours).

Antiproliferative Assays (SRB or MTT): The antiproliferative activity is commonly assessed using the Sulforhodamine B (SRB) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.[1][2]

 SRB Assay: After treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The protein-bound dye is then solubilized, and the absorbance is measured at a specific wavelength to determine cell density.



 MTT Assay: MTT is added to the cells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine cell viability.

Cell Cycle Analysis: Treated cells are harvested, fixed in ethanol, and stained with propidium iodide (PI) containing RNase. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2] [4]

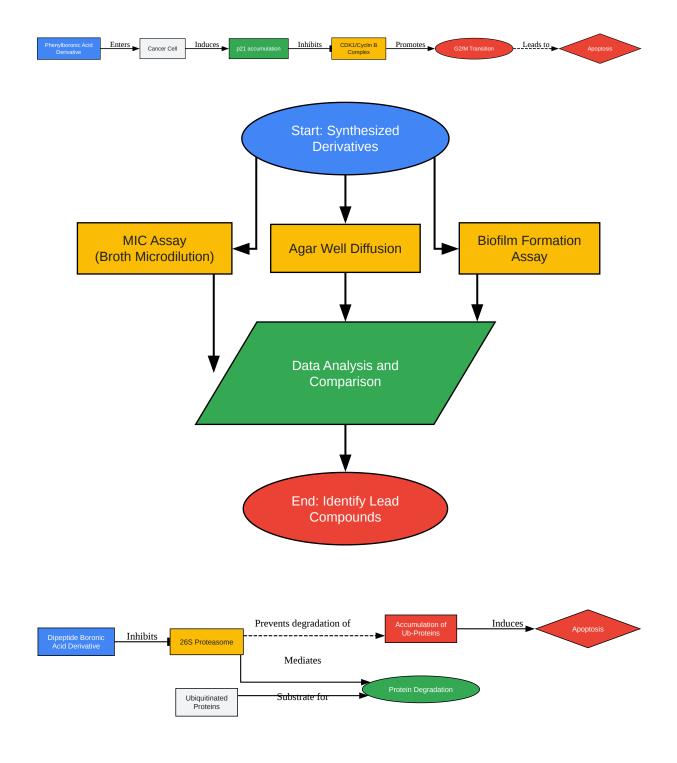
Apoptosis Assays: Apoptosis can be evaluated by several methods, including:

- Caspase-3 Activity: Cell lysates are incubated with a caspase-3 substrate, and the cleavage
 of the substrate is measured by fluorescence or colorimetry.[1][2]
- Annexin V/PI Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., p21, cyclin B1) are analyzed by Western blotting.[1][2][4]

Signaling Pathway: G2/M Cell Cycle Arrest and Apoptosis

Several phenylboronic acid derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This process is often associated with the accumulation of the p21 protein, a cyclin-dependent kinase inhibitor.[4]





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